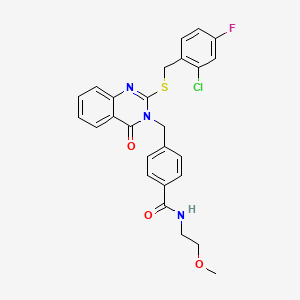
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C26H23ClFN3O3S and its molecular weight is 512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic molecule of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a quinazoline core, a benzamide moiety, and a chloro-fluorobenzyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their effects through multiple pathways:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. This compound may similarly affect histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Antitumor Activity : Preliminary studies suggest that compounds related to this structure can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism may involve cell cycle arrest and modulation of apoptotic pathways.
Biological Activity Data
| Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 1.30 μM | HepG2 | |
| HDAC Inhibition | 95.48 nM | HDAC3 | |
| Apoptosis Induction | - | Various | - |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor efficacy of compounds similar to the target molecule in HepG2 liver cancer cells. The results indicated significant inhibition of cell proliferation, with an IC50 value of 1.30 μM, demonstrating the potential for therapeutic application in liver cancer treatment .
- Neuroprotective Effects : Another study explored the neuroprotective effects of quinazoline derivatives in models of epilepsy. The findings suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress, highlighting their potential as anti-seizure agents .
- Mechanistic Insights : Research into the mechanisms revealed that certain derivatives could promote apoptosis through G2/M phase arrest and modulation of key apoptotic proteins, providing insights into their therapeutic potential .
属性
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-8-6-17(7-9-18)15-31-25(33)21-4-2-3-5-23(21)30-26(31)35-16-19-10-11-20(28)14-22(19)27/h2-11,14H,12-13,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXEWWLJOOOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














